Benzyl-(4-benzyloxybenzyl)amine
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Description
Benzyl-(4-benzyloxybenzyl)amine is a biochemical compound used for proteomics research . It has a molecular weight of 303.4 and a molecular formula of C21H21NO . It is a derivative of benzylamine, which consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
The synthesis of amines like Benzyl-(4-benzyloxybenzyl)amine can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be involved include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of Benzyl-(4-benzyloxybenzyl)amine is similar to that of benzylamine, which consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .Chemical Reactions Analysis
Amines, including Benzyl-(4-benzyloxybenzyl)amine, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Benzyl-(4-benzyloxybenzyl)amine is a liquid with a predicted boiling point of 450.7° C at 760 mmHg and a predicted density of 1.1 g/mL . Its refractive index is predicted to be n20D 1.60 . Amines, in general, can act as weak organic bases .Safety And Hazards
properties
IUPAC Name |
1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-3-7-18(8-4-1)15-22-16-19-11-13-21(14-12-19)23-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWWEWUMDPELDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373443 |
Source
|
Record name | Benzyl-(4-benzyloxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(4-benzyloxy-benzyl)-amine | |
CAS RN |
69875-83-8 |
Source
|
Record name | Benzyl-(4-benzyloxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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